(Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1)
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Overview
Description
(Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of (Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development. It may also act as a scavenger of free radicals, which are known to contribute to the development of various diseases.
Biochemical And Physiological Effects
Studies have shown that (Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1) can modulate the expression of various genes involved in inflammation and cancer development. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, it has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
The advantages of using (Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1) in lab experiments include its high purity and stability, as well as its well-established synthesis method. However, its low solubility in aqueous solutions can limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of (Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1). These include further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of neurodegenerative diseases. Additionally, the development of more efficient synthesis methods and the optimization of its solubility could expand its potential applications in lab experiments.
Synthesis Methods
The synthesis of (Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1) involves the reaction of 4-phenyl-3-buten-2-one with 3-piperidinopropylphenol in the presence of a catalyst. The resulting product is then treated with citric acid to form the citrate salt. The synthesis method has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
(Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1) has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
106064-09-9 |
---|---|
Product Name |
(Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1) |
Molecular Formula |
C30H37NO10 |
Molecular Weight |
571.6 g/mol |
IUPAC Name |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;(Z)-4-phenyl-3-[2-(3-piperidin-1-ium-1-ylpropoxy)phenoxy]but-3-en-2-one |
InChI |
InChI=1S/C24H29NO3.C6H8O7/c1-20(26)24(19-21-11-4-2-5-12-21)28-23-14-7-6-13-22(23)27-18-10-17-25-15-8-3-9-16-25;7-3(8)1-6(13,5(11)12)2-4(9)10/h2,4-7,11-14,19H,3,8-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b24-19-; |
InChI Key |
SVAHVALPUSLJCW-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC=CC=C1)/OC2=CC=CC=C2OCCC[NH+]3CCCCC3.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
SMILES |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+]3CCCCC3.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+]3CCCCC3.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
synonyms |
(Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1) |
Origin of Product |
United States |
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